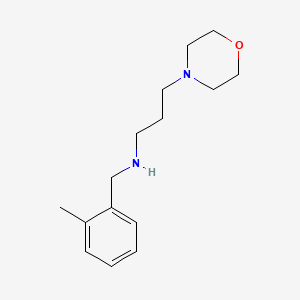

(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine" often involves condensation reactions, cyclization, and amination processes. For instance, compounds with morpholine structures have been synthesized through reactions involving morpholine and formaldehyde, further demonstrating the versatility and reactivity of morpholine derivatives in chemical synthesis (Kotan & Yüksek, 2016). Similarly, epoxide-mediated Stevens rearrangements have been utilized to create polysubstituted morpholin-2-ones, showcasing a method for synthesizing complex morpholine derivatives through tandem formation of C-N, C-O, and C-C bonds (Jin, Yu, Qin, & Tian, 2019).

Molecular Structure Analysis

The molecular structure of morpholine derivatives, such as those related to "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine," can be characterized by various spectroscopic techniques including IR, NMR, and X-ray crystallography. These methods provide insights into the compound's stereochemistry, conformation, and electronic structure. For example, spectroscopic studies and crystal structure analysis of a Schiff base morpholine derivative revealed the importance of intramolecular hydrogen bonding on its tautomeric properties, emphasizing the structural features of morpholine-based compounds (Ünver, Yıldız, Ocak, & Durlu, 2008).

Chemical Reactions and Properties

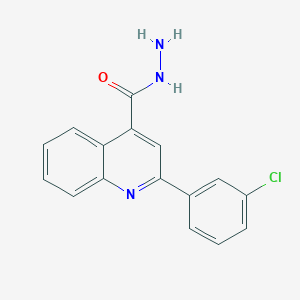

Morpholine derivatives engage in a variety of chemical reactions, demonstrating a range of reactivities that can be tailored for specific applications. The Buchwald–Hartwig amination is a notable reaction, allowing for the synthesis of complex quinolines involving morpholine, indicating the functional versatility and reactivity of morpholine-containing compounds (Bonacorso et al., 2018).

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

Morpholine Derivatives and Pharmacological Interest

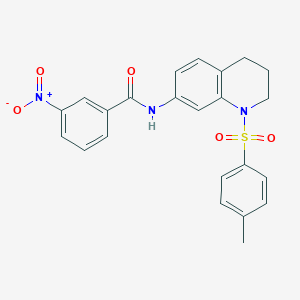

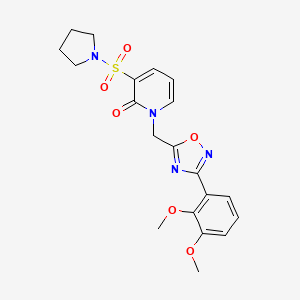

Morpholine and its derivatives, including compounds structurally related to "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine," have been explored for their broad spectrum of pharmacological activities. These activities include anticancer, antifungal, antihypertensive, antiulcer, antipsychotic, and antiviral properties. The presence of the morpholine ring in various organic compounds has been developed for diverse pharmacological activities, suggesting that modifications on the morpholine scaffold can lead to the discovery of new therapeutic agents (Asif & Imran, 2019).

Organic Synthesis

Synthetic Applications

The compound "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine" can serve as a precursor or intermediate in organic synthesis, contributing to the synthesis of a wide range of bioactive molecules. Research on related compounds, such as methyl-2-formyl benzoate, highlights the role of such compounds as bioactive precursors in organic synthesis, with applications in developing pharmaceuticals due to their pharmacological activities (Farooq & Ngaini, 2019).

Material Science

Optoelectronics and OLEDs

Compounds with benzoxazole, benzimidazole, and similar heterocyclic frameworks have shown significant potential in material science, especially in optoelectronics and organic light-emitting diodes (OLEDs). The development of materials based on these heterocyclic compounds for OLED applications demonstrates the importance of such chemical structures in advancing technology for display and lighting applications. This research area suggests that derivatives of "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine" might also find applications in material science, particularly if they contain functional groups conducive to electronic and photonic properties (Squeo & Pasini, 2020).

Mecanismo De Acción

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

For example, benzyl alcohol, a compound with a similar structure, is metabolized via the catechol ortho-pathway .

Pharmacokinetics

Similar compounds, such as 2-methylbenzyl alcohol, have been shown to be metabolized by animal hepatic microsomes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-14-5-2-3-6-15(14)13-16-7-4-8-17-9-11-18-12-10-17/h2-3,5-6,16H,4,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMLIHBRXOFVFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2495698.png)

![N-benzyl-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2495704.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2495716.png)

![3-[[Cyclopropyl(oxo)methyl]amino]-5-phenyl-2-thiophenecarboxylic acid methyl ester](/img/structure/B2495718.png)

![5-Bromo-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2495719.png)